molecular formula C10H15N3O2 B8598564 6-Aminomethyl-4-ethoxy-N-methylnicotinamide

6-Aminomethyl-4-ethoxy-N-methylnicotinamide

Cat. No. B8598564
M. Wt: 209.24 g/mol
InChI Key: UVDNYOXSLQYXPV-UHFFFAOYSA-N
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Patent
US07863269B2

Procedure details

4-Ethoxy-5-methylcarbamoylpyridin-2-ylmethyl methanesulfonate (436 mg), dissolved in abs. MeOH (7 ml), was added dropwise to a methanolic ammonia solution (7.1 ml; 7N) in a microwave vessel at RT and with stirring in the course of 10 min. After standing overnight, the solvent was stripped off and the residue was purified by means of preparative HPLC. The product-containing fractions were combined, freed from the acetonitrile and freeze-dried. The product was treated with saturated sodium chloride solution and rendered alkaline with potassium carbonate. After extraction with methylene chloride, the combined organic phases were dried with sodium sulfate, filtered and concentrated. 71 mg of the title compound were obtained.
Name
4-Ethoxy-5-methylcarbamoylpyridin-2-ylmethyl methanesulfonate
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:12]=[C:11]([O:13][CH2:14][CH3:15])[C:10]([C:16](=[O:19])[NH:17][CH3:18])=[CH:9][N:8]=1)(=O)=O.[NH3:20]>CO>[NH2:20][CH2:6][C:7]1[CH:12]=[C:11]([O:13][CH2:14][CH3:15])[C:10]([C:16]([NH:17][CH3:18])=[O:19])=[CH:9][N:8]=1

Inputs

Step One
Name
4-Ethoxy-5-methylcarbamoylpyridin-2-ylmethyl methanesulfonate
Quantity
436 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1=NC=C(C(=C1)OCC)C(NC)=O
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
N
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring in the course of 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the residue was purified by means of preparative HPLC
CUSTOM
Type
CUSTOM
Details
freeze-dried
ADDITION
Type
ADDITION
Details
The product was treated with saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
After extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC1=NC=C(C(=O)NC)C(=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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